H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-Gly-DL-Pro-DL-Glu-DL-His-DL-Pro-DL-Pro-DL-Pro-DL-Ala-DL-Leu-DL-Ala-DL-Leu-DL-Ala-NH2
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Overview
Description
The compound “H-DL-Trp-DL-xiThr-DL-Leu-DL-Asn-DL-Ser-DL-Ala-Gly-DL-Tyr-DL-Leu-DL-Leu-Gly-DL-Pro-DL-Glu-DL-His-DL-Pro-DL-Pro-DL-Pro-DL-Ala-DL-Leu-DL-Ala-DL-Leu-DL-Ala-NH2” is a synthetic peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide sequence is designed for specific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is added stepwise, using protecting groups to prevent unwanted reactions. The peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Use of specific amino acid derivatives during synthesis.
Major Products Formed
The major products formed from these reactions include modified peptides with altered structural and functional properties, such as increased stability or altered biological activity.
Scientific Research Applications
This peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with various molecular targets, such as receptors or enzymes, to modulate biological processes. The peptide’s effects are mediated through binding to these targets, triggering downstream signaling pathways that result in physiological responses.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Bivalirudin: A thrombin inhibitor used for the treatment of heparin-induced thrombocytopenia.
Uniqueness
The uniqueness of this peptide lies in its specific sequence, which imparts distinct structural and functional properties. Unlike other peptides, it may have unique binding affinities, stability, and biological activities, making it valuable for specialized research and industrial applications.
Properties
Molecular Formula |
C108H163N27O28 |
---|---|
Molecular Weight |
2287.6 g/mol |
IUPAC Name |
4-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[2-[2-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C108H163N27O28/c1-53(2)38-71(125-98(153)74(41-56(7)8)126-100(155)76(43-63-28-30-66(138)31-29-63)121-85(140)49-114-90(145)59(12)118-102(157)79(51-136)130-101(156)77(46-84(110)139)127-99(154)75(42-57(9)10)128-105(160)88(62(15)137)131-93(148)68(109)44-64-47-113-69-23-17-16-22-67(64)69)94(149)115-50-86(141)132-34-18-24-80(132)104(159)122-70(32-33-87(142)143)95(150)129-78(45-65-48-112-52-116-65)106(161)134-36-20-26-82(134)108(163)135-37-21-27-83(135)107(162)133-35-19-25-81(133)103(158)120-61(14)92(147)124-73(40-55(5)6)97(152)119-60(13)91(146)123-72(39-54(3)4)96(151)117-58(11)89(111)144/h16-17,22-23,28-31,47-48,52-62,68,70-83,88,113,136-138H,18-21,24-27,32-46,49-51,109H2,1-15H3,(H2,110,139)(H2,111,144)(H,112,116)(H,114,145)(H,115,149)(H,117,151)(H,118,157)(H,119,152)(H,120,158)(H,121,140)(H,122,159)(H,123,146)(H,124,147)(H,125,153)(H,126,155)(H,127,154)(H,128,160)(H,129,150)(H,130,156)(H,131,148)(H,142,143) |
InChI Key |
BHKXASDHGWBINL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)N |
Origin of Product |
United States |
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